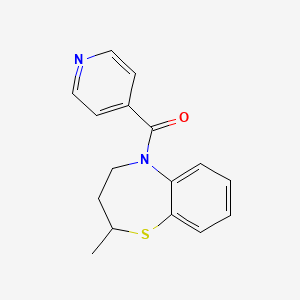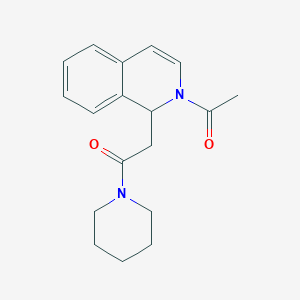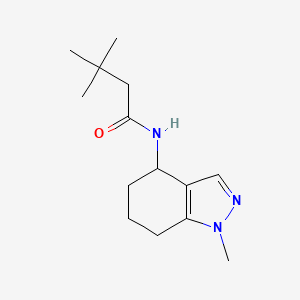
(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-pyridin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-pyridin-4-ylmethanone is a chemical compound that belongs to the class of benzothiazepines. It has been studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of (2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-pyridin-4-ylmethanone is not fully understood. However, it has been shown to modulate the activity of voltage-gated calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. It has also been shown to activate TRPV1 channels, which are involved in the perception of pain and temperature.
Biochemical and Physiological Effects:
(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-pyridin-4-ylmethanone has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and acetylcholine, which are involved in synaptic transmission. It has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-pyridin-4-ylmethanone in lab experiments is its ability to modulate the activity of voltage-gated calcium channels and TRPV1 channels. This makes it a useful tool for studying the role of these channels in neuronal function and disease. However, one of the limitations of using this compound is its potential toxicity, which can affect the validity of the results obtained.
Orientations Futures
There are several future directions for the study of (2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-pyridin-4-ylmethanone. One direction is the development of more potent and selective analogs of this compound. Another direction is the study of its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. Additionally, the role of this compound in the regulation of other biological targets such as ion channels and receptors should be further investigated.
Méthodes De Synthèse
The synthesis of (2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-pyridin-4-ylmethanone can be achieved through a multi-step process. The first step involves the reaction of 2-aminopyridine with 2-bromoacetophenone to form 2-(2-bromoacetophenone)pyridine. The second step involves the reaction of the intermediate with 2-aminothiophenol to form the final product. The yield of the final product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-pyridin-4-ylmethanone has been studied for its potential use in scientific research. It has been shown to exhibit activity against a variety of biological targets such as voltage-gated calcium channels, TRPV1 channels, and adenosine receptors. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-8-11-18(14-4-2-3-5-15(14)20-12)16(19)13-6-9-17-10-7-13/h2-7,9-10,12H,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUOEJLESFIWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2S1)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495362.png)



![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)
![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)
![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)
![propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)

![2,2-dimethyl-N-[2-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethylamino]-2-oxoethyl]propanamide](/img/structure/B7495458.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7495466.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)

![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7495482.png)